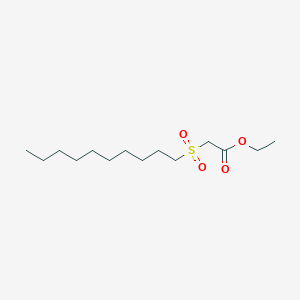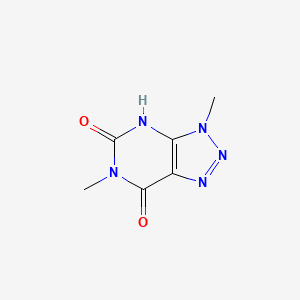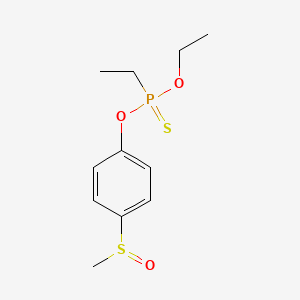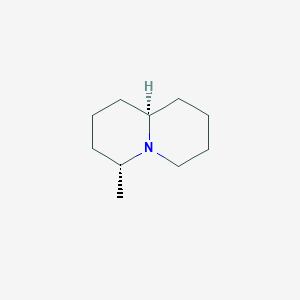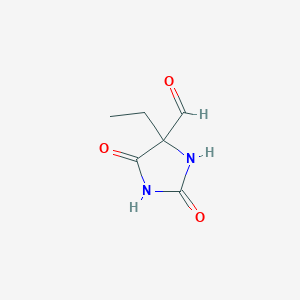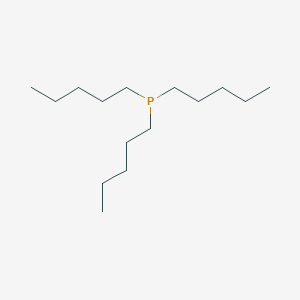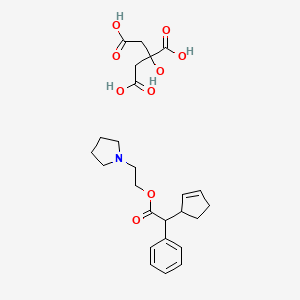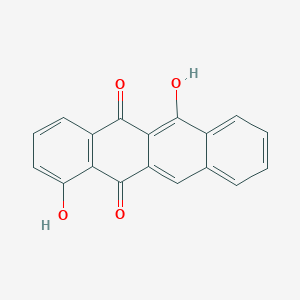
1,6-Dihydroxytetracene-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dihydroxytetracene-5,12-dione is an organic compound with the molecular formula C18H10O4. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon. This compound is known for its distinctive structure, which includes two hydroxyl groups and two ketone groups positioned on a tetracene backbone.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dihydroxytetracene-5,12-dione can be synthesized through several methods. One common approach involves the oxidation of tetracene derivatives. For instance, the oxidation of 1,6-dihydroxytetracene can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
化学反应分析
Types of Reactions
1,6-Dihydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydroxytetracene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated tetracene derivatives.
科学研究应用
1,6-Dihydroxytetracene-5,12-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and photovoltaic cells
作用机制
The mechanism of action of 1,6-Dihydroxytetracene-5,12-dione involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound’s hydroxyl and ketone groups can participate in redox reactions, further contributing to its biological activity .
相似化合物的比较
1,6-Dihydroxytetracene-5,12-dione can be compared with other similar compounds, such as:
6,11-Dihydroxytetracene-5,12-dione: Similar structure but different positioning of hydroxyl groups.
Tetracene-5,12-dione: Lacks hydroxyl groups, leading to different chemical properties.
1,4-Dihydroxytetracene-5,12-dione: Hydroxyl groups positioned differently, affecting its reactivity and applications
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
3312-43-4 |
|---|---|
分子式 |
C18H10O4 |
分子量 |
290.3 g/mol |
IUPAC 名称 |
1,6-dihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H10O4/c19-13-7-3-6-11-14(13)18(22)12-8-9-4-1-2-5-10(9)16(20)15(12)17(11)21/h1-8,19-20H |
InChI 键 |
QQYXWRMQSCHHFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
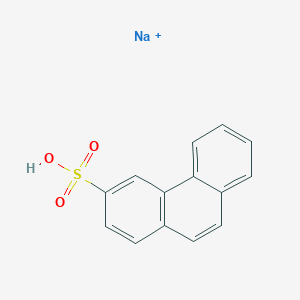
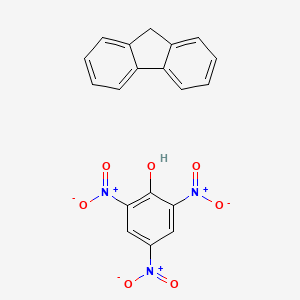
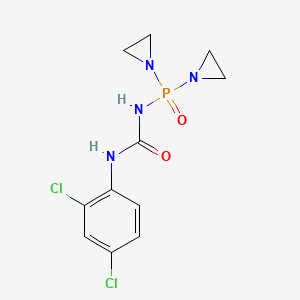

![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
